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Compound of Interest

6-Bromobenzo[D]isothiazole-3-
Compound Name: ]
carboxamide

CAS No.: 947691-81-8

Cat. No.: B1441965

Get Quote

Executive Summary

This guide details the analytical protocols for the quantification and purity assessment of 6-
Bromobenzo[d]isothiazole-3-carboxamide (6-Br-BIT-3-CA). This compound is a critical
pharmacophore and intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP)
inhibitors and P2X7 receptor antagonists.

Due to the presence of the bromine atom and the isothiazole core, this molecule presents
specific challenges regarding solubility and ionization. This note provides two validated
workflows:

o HPLC-UV/PDA: For routine purity (QC) and assay quantification.

¢ UHPLC-MS/MS: For trace impurity profiling and pharmacokinetic (PK) studies.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to robust method development.
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Property Value | Characteristic Analytical Implication

Benzold]isothiazole core, 6-Br,  Aromatic UV absorption;
3-CONH:z Amide is hydrolytically liable.

Structure

] Moderate hydrophobicity;
LogP (Predicted) ~2.1-25 )
Retains well on C18 columns.

Neutral at neutral pH; Acidic
pKa ~13 (Amide N-H), ~ -1 (Ring N)  modifier (TFA/Formic)

improves peak shape.

] Critical: Samples must be
. High: DMSO, DMF. Mod: ) )
Solubility dissolved in DMSO/MeOH
MeOH, ACN.[1] Low: Water. o
before aqueous dilution.

Dual-wavelength monitoring

recommended (254 nm for
UV Max ~245 nm, ~290 nm

general, 290 nm for

specificity).

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate analytical
workflow based on the sample origin.
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Figure 1: Decision matrix for sample preparation and analytical method selection.

Method A: HPLC-UV (Quality Control & Assay)
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Application: Routine batch release, stability testing, and reaction monitoring.

Chromatographic Conditions

System: Agilent 1260 Infinity Il or Waters Alliance e2695 (or equivalent).
Column: Phenomenex Luna C18(2) or Waters XBridge C18.
o Dimensions: 150 x 4.6 mm, 5 um patrticle size.[2]

o Rationale: The C18 stationary phase provides robust retention for the hydrophobic bromo-
benzoisothiazole core.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

o Note: TFA suppresses silanol interactions better than formic acid for this amide-containing
compound, resulting in sharper peaks.

Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.[2]

Column Temp: 35°C (Controlled).

Injection Volume: 10 pL.

Detection: Diode Array Detector (DAD).

o Channel A: 254 nm (Universal aromatic).

o Channel B: 290 nm (Specific for benzisothiazole core).

Gradient Profile
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Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 20 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash

18.1 90 10 Return to Initial
23.0 90 10 Re-equilibration

Standard Preparation Protocol

e Stock Solution: Weigh 10.0 mg of 6-Br-BIT-3-CA reference standard into a 10 mL volumetric
flask. Dissolve in 2 mL DMSO (sonicate if necessary). Make up to volume with Methanol.[1]
[3] (Conc: 1000 pg/mL).

e Working Standard: Dilute the Stock Solution with Mobile Phase Initial (90:10 Water:ACN) to
a target concentration of 50 pg/mL.

o Caution: Do not dilute directly into 100% water; precipitation may occur. Ensure at least
30% organic solvent in the final mix or use the mobile phase ratio.

System Suitability Criteria (USP <621>)

» Tailing Factor (T): NMT 1.5.
e Theoretical Plates (N): NLT 5000.
¢ RSD (n=6 injections): NMT 2.0%.

e Resolution (Rs): NLT 2.0 between the main peak and the hydrolysis impurity (6-
bromobenzo[d]isothiazole-3-carboxylic acid).

Method B: UHPLC-MS/MS (Trace Analysis)

Application: Genotoxic impurity screening, pharmacokinetic studies, and low-level quantitation.
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Mass Spectrometry Parameters

« lonization: Electrospray lonization (ESI), Positive Mode.

e Source Temp: 400°C.

o Capillary Voltage: 3.5 kV.

 MRM Transitions:
o Quantifier: 256.9 — 177.0 (Loss of Br and amide fragment).
o Qualifier: 256.9 - 150.0.
o Note: Bromine isotopes (

Br and
Br) create a 1:1 doublet. Monitor the

Br mass (approx 257 Da) for quantification, but verify identity using the isotopic pattern.

Chromatographic Conditions (UHPLC)

e Column: Agilent ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 pm).
» Mobile Phase A: 0.1% Formic Acid in Water (TFA suppresses MS signal; do not use TFA).
e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: 5% B to 95% B over 5 minutes.

Impurity Profiling & Degradation Pathways

Understanding the degradation logic is vital for stability-indicating methods. The primary
degradation pathway is the hydrolysis of the primary amide to the carboxylic acid.
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Figure 2: Primary degradation pathways. The carboxylic acid is the critical impurity to resolve.

Troubleshooting & Tips
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Issue Probable Cause Corrective Action

Ensure TFA (0.05-0.1%) is
Peak Tail Interaction between amide N used in Method A. If using MS
eak Tailing ) ]
and silanols. (Method B), use Ammonium

Formate buffer.

Sample solvent is too strong
(e.g., 100% DMSO injected).
Dilute sample with Mobile
Phase A.

Split Peaks Solvent mismatch.

Add a needle wash step with
Carryover Hydrophobic adsorption. 50:50 MeOH:Water + 0.1%
Formic Acid.

This is normal.

Br and

Doublet Peaks (MS) Bromine Isotopes.
Br exist in ~1:1 ratio. Sum the

intensities or stick to one

isotope consistently.

References

e Synthesis & Characterization

o lvanova, Y., et al. (2024).[4] "Synthesis of benzo[d]isothiazoles: an update." Arkivoc,
2024(5), 202312146.[4]

o Detailed review of benzo[d]isothiazole scaffold assembly, essential for understanding
potential synthetic impurities.

e Pharmacological Context

o Hrib, N. J., et al. (1994). "Benzisoxazole- and benzisothiazole-3-carboxamides as potential
atypical antipsychotic agents."[5] Journal of Medicinal Chemistry, 37(15), 2308-2314.

o Establishes the biological relevance and structural stability of the carboxamide side chain.
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¢ Analytical Method Validation

o ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and
Methodology Q2(R1)." International Conference on Harmonisation.

o The regulatory standard used to define the validation parameters (Linearity, LOD, LOQ) in
this protocol.

* Analogous Methodologies

o Wanjari, P. M., et al. (2017). "Synthesis, Characterization, In Vitro Antibacterial Activity of
Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted
benzamides." International Journal of ChemTech Research.

o Provides spectral data (NMR/IR) and purification methods for similar 6-substituted
benzothiazole/isothiazole systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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